molecular formula C23H17N3OS B2411976 (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile CAS No. 477187-98-7

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile

Cat. No.: B2411976
CAS No.: 477187-98-7
M. Wt: 383.47
InChI Key: HYFHGPLSEHQTSG-JXAWBTAJSA-N
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Description

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is a useful research compound. Its molecular formula is C23H17N3OS and its molecular weight is 383.47. The purity is usually 95%.
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Biological Activity

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is a complex organic compound characterized by its unique structural features. Its biological activity is of significant interest in medicinal chemistry, particularly due to the presence of the thiazole ring, methoxyphenyl group, and naphthalene moiety. This article reviews the biological activities associated with this compound, including potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound's structure includes:

  • Thiazole ring : Known for its role in various pharmacological activities.
  • Methoxyphenyl group : Imparts specific reactivity and potential biological interactions.
  • Naphthalene moiety : Contributes to the compound's hydrophobicity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit diverse pharmacological properties. These include:

  • Anticancer activity
  • Antimicrobial properties
  • Anticonvulsant effects

Anticancer Activity

The thiazole moiety has been linked to anticancer properties. Studies have shown that structurally similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with thiazole rings have demonstrated IC50 values ranging from 0.20–2.58 μM against human cancer cell lines .

CompoundIC50 (μM)Cell Line
Compound A0.20–0.50MCF7 (Breast Cancer)
Compound B1.00–2.58HCT116 (Colon Cancer)
Compound C5.48Jurkat (Leukemia)

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives .

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

Anticonvulsant Effects

Research into thiazole-based compounds has indicated anticonvulsant properties, with certain derivatives effectively reducing seizure activity in animal models . The presence of the methoxyphenyl group is thought to enhance these effects.

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Inhibition of key enzymes : Thiazole derivatives often interact with enzymes involved in cancer cell proliferation.
  • DNA interaction : Some studies suggest that these compounds may bind to DNA, disrupting replication and transcription processes.
  • Modulation of signaling pathways : The compound may influence various cellular signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of a series of thiazole derivatives on multiple cancer cell lines, revealing that certain modifications significantly enhanced potency .
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of various thiazole compounds against clinically relevant pathogens, demonstrating broad-spectrum activity .

Properties

IUPAC Name

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-27-19-9-4-8-17(12-19)22-15-28-23(26-22)18(13-24)14-25-21-11-5-7-16-6-2-3-10-20(16)21/h2-12,14-15,25H,1H3/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFHGPLSEHQTSG-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC4=CC=CC=C43)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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